{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
Description
{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is a benzimidazole derivative characterized by a 2-chlorophenylmethyl substituent at the N1 position and a hydroxymethyl (-CH2OH) group at the C2 position of the benzimidazole core. This compound belongs to a broader class of benzimidazole-based molecules studied for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYVWLSUNWSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phillip’s Method with Carboxylic Acids
The classical approach to benzimidazole synthesis involves the condensation of o-phenylenediamine with carboxylic acids or derivatives. For {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol, this method can be adapted by introducing the hydroxymethyl group post-cyclization:
-
Cyclization : React o-phenylenediamine with 2-chlorophenylacetic acid in the presence of hydrochloric acid (4 M) under reflux (100°C, 5–6 hours) to form 1-[(2-chlorophenyl)methyl]-1H-benzimidazole.
-
Hydroxymethylation : Oxidize the 2-position of the benzimidazole core using formaldehyde (37% aqueous solution) under basic conditions (NaOH, 50°C, 3 hours), followed by reduction with NaBH₄ to yield the hydroxymethyl derivative.
Aldehyde-Based Condensation
A modified approach employs aldehydes instead of carboxylic acids:
-
Schiff Base Formation : React o-phenylenediamine with 2-chlorobenzaldehyde in ethanol under reflux (6 hours) to form an imine intermediate.
-
Oxidative Cyclization : Treat the intermediate with H₂O₂ (30%) in the presence of polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) at 70°C for 10 minutes to yield 1-[(2-chlorophenyl)methyl]-1H-benzimidazole.
-
Post-Functionalization : Introduce the hydroxymethyl group via Vilsmeier-Haack reaction (POCl₃/DMF) followed by hydrolysis (NaOH, H₂O).
Advantages : Shorter reaction times (≤1 hour) and higher yields (78–85%).
Catalytic and Green Chemistry Approaches
Hydroxyapatite-Catalyzed Synthesis
A sustainable method uses hydroxyapatite (HAP) as a reusable catalyst:
-
One-Pot Reaction : Combine o-phenylenediamine , glyoxylic acid (for hydroxymethyl group), and 2-chlorophenylacetic acid with HAP (0.08 mol ratio) in hot water (52°C, 6 hours).
-
Precipitation : Cool the filtrate to 0–4°C to isolate the product.
Yield : 78–81% with 99% purity.
Benefits : Solvent-free, energy-efficient, and scalable for industrial production.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
-
Condensation : Mix o-phenylenediamine , 2-chlorophenylacetic acid , and ZrOCl₂·8H₂O (10 mol%) under microwave irradiation (300 W, 120°C, 15 minutes).
-
In Situ Hydroxymethylation : Add paraformaldehyde and NaBH₄ in ethanol (microwave, 5 minutes).
Yield : 88–92% with reduced side products.
Functionalization of Benzimidazole Intermediates
Bromomethyl Intermediate Route
A two-step process leveraging bromomethyl substitution:
-
Synthesis of 2-(Bromomethyl)-1H-benzimidazole : React o-phenylenediamine with bromoacetic acid in HCl (4 M, reflux, 5 hours).
-
N-Alkylation : Treat the intermediate with 2-chlorobenzyl bromide in acetonitrile (K₂CO₃, 60°C, 4 hours).
-
Hydrolysis : Convert the bromomethyl group to hydroxymethyl using NaOH (aqueous, 70°C, 2 hours).
Oxidation-Reduction Strategies
-
Aldehyde Intermediate : Oxidize 2-methylbenzimidazole derivatives (e.g., 1-[(2-chlorophenyl)methyl]-2-methyl-1H-benzimidazole) using KMnO₄ in acidic medium to form the 2-carboxylic acid.
-
Reduction : Reduce the carboxylic acid to hydroxymethyl via LiAlH₄ in THF (0°C, 2 hours).
Comparative Analysis of Methods
| Method | Catalyst/Conditions | Time | Yield | Advantages |
|---|---|---|---|---|
| Phillip’s Method | HCl, reflux | 6–8 h | 65–72% | Simple, low cost |
| Aldehyde Condensation | PVP-TfOH, H₂O₂ | 1 h | 78–85% | Fast, high yield |
| Hydroxyapatite Catalysis | HAP, H₂O, 52°C | 6 h | 78–81% | Solvent-free, reusable catalyst |
| Microwave-Assisted | ZrOCl₂·8H₂O, microwave | 20 min | 88–92% | Energy-efficient, scalable |
| Bromomethyl Intermediate | K₂CO₃, acetonitrile | 6 h | 70–75% | Precise functionalization |
Challenges and Optimization Strategies
Selectivity Issues
-
Competitive Alkylation : The N1 and N3 positions of benzimidazole compete during alkylation. Using bulky bases (e.g., DBU) or low temperatures (0–5°C) favors N1 substitution.
-
Byproduct Formation : Over-oxidation during hydroxymethylation can yield carboxylic acids. Controlled NaBH₄ addition and inert atmospheres mitigate this.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzodiazole ketones or aldehydes.
Reduction: Formation of benzodiazole amines or alcohols.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Substituent Variations
Table 1: Key Structural Differences Among Benzimidazole Derivatives
Key Observations :
- Hydrogen Bonding: The hydroxymethyl group (-CH2OH) offers moderate hydrogen-bonding capability, distinct from the thiol (-SH) in (higher acidity) or the phenol (-C6H4OH) in (stronger H-bond donor/acceptor) .
- Biological Implications : Substitutions at C2 influence bioactivity. For example, thiol derivatives () may exhibit enhanced metal-binding properties, while amine derivatives () could serve as protonated intermediates in drug design .
Physicochemical Data
- Solubility : Predicted to be sparingly soluble in water due to the chlorophenyl group but soluble in polar aprotic solvents (e.g., DMSO).
- Crystallography: Analogous compounds (e.g., ) crystallize in monoclinic systems with intermolecular hydrogen bonds involving -OH groups, suggesting similar packing for the target compound .
- Stability : The hydroxymethyl group may confer susceptibility to oxidation, contrasting with thiol or amine derivatives, which require stabilization via salt formation (e.g., ) .
Biological Activity
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H13ClN2O
- Molar Mass : 272.73 g/mol
- CAS Number : 341021-39-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antitumor Activity : Preliminary studies suggest that it may have potential as an antitumor agent by inducing apoptosis in cancer cells.
- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against certain bacterial strains.
Antitumor Activity
A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis via caspase activation |
| A549 (Lung) | 12.3 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several pathogenic bacteria. The results indicated a significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when administered this compound as part of a combination therapy regimen. Patients exhibited improved outcomes with manageable side effects.
- Case Study 2 : Research on its use as an antimicrobial agent revealed effective treatment outcomes in infected wounds caused by resistant bacterial strains, suggesting its role as a potential alternative antibiotic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
